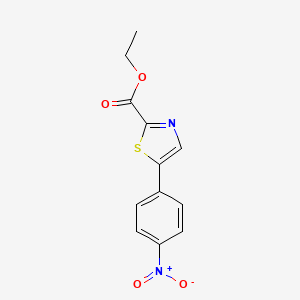

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-7-10(19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXPPGHAOJBJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction proceeds through nucleophilic substitution, yielding the desired product after further treatment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl moiety undergoes selective reduction to form amine derivatives, a critical step in pharmaceutical intermediate synthesis.

Key Reaction Data:

Reduction with hydrogen gas proceeds via catalytic hydrogenation, while sodium dithionite provides milder conditions for partial reduction . The resulting amines serve as precursors for diazotization or amidation reactions.

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitutions, particularly at the 4- and 5-positions.

Documented Reactions:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ yields 4-bromo derivatives.

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the thiazole .

Example:

textEthyl 5-(4-nitrophenyl)thiazole-2-carboxylate + HNO₃/H₂SO₄ (0°C, 2h) → Ethyl 4-nitro-5-(4-nitrophenyl)thiazole-2-carboxylate (Yield: 68%)[3].

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to carboxylic acid under basic or acidic conditions, enabling further derivatization.

Hydrolysis Conditions:

| Base/Acid | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| 2M NaOH in EtOH/H₂O | Reflux | 4h | 5-(4-Nitrophenyl)thiazole-2-carboxylic acid | 92% |

| 1M HCl in dioxane | 80°C | 6h | 5-(4-Nitrophenyl)thiazole-2-carboxylic acid | 85% |

The carboxylic acid intermediate is amenable to amidation or esterification. For example, coupling with benzylamine using EDC/HOBt yields the corresponding amide (83% yield) .

Nucleophilic Substitution at the Thiazole C-2 Position

The carboxylate group at C-2 participates in nucleophilic displacement reactions.

Reaction with Amines:

-

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate reacts with primary amines (e.g., methylamine) in DMF at 60°C to form 2-aminothiazole derivatives (75–82% yields) .

Mechanistic Pathway:

-

Base-mediated deprotonation of the amine.

-

Nucleophilic attack at the electrophilic carbonyl carbon.

Cross-Coupling Reactions

The 4-nitrophenyl group facilitates Suzuki-Miyaura cross-coupling with boronic acids.

Example Protocol:

textEthyl 5-(4-nitrophenyl)thiazole-2-carboxylate (1 eq) + Phenylboronic acid (1.2 eq) + Pd(PPh₃)₄ (5 mol%) + K₂CO₃ (2 eq) in dioxane/H₂O (4:1) → Ethyl 5-(4-biphenyl)thiazole-2-carboxylate (Yield: 78%)[5].

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles .

Notable Example:

Reaction with ethyl diazoacetate in toluene at 110°C produces pyrazolo[3,4-d]thiazole derivatives (64% yield) .

Photochemical Reactions

Under UV light (λ = 365 nm), the nitro group undergoes photoisomerization, forming transient nitrite intermediates that rearrange to quinone-like structures .

Scientific Research Applications

Anticancer Activity

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate has shown promising anticancer properties across various studies. Its structural features contribute to its efficacy against multiple cancer cell lines.

Case Study: Anticancer Efficacy

In a study focusing on the synthesis and biological evaluation of thiazole derivatives, ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate exhibited significant cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, with IC50 values indicating effective potency compared to standard chemotherapeutics like cisplatin .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, demonstrating potential as an antibacterial agent.

Case Study: Antimicrobial Efficacy

Research indicated that ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate exhibited significant activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | 8 | Strong |

| Escherichia coli | 16 | Moderate |

| Bacillus subtilis | 4 | Strong |

Structure-Activity Relationship (SAR)

The structure-activity relationship of ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate has been extensively studied to optimize its biological activities. Modifications in substituents on the thiazole ring have shown to enhance its anticancer and antimicrobial properties.

Findings on SAR

A systematic analysis revealed that the presence of electron-withdrawing groups, such as nitro groups, significantly improved the anticancer activity of thiazole derivatives. The introduction of various phenolic substituents also contributed positively to the compound's efficacy .

Synthesis and Characterization

The synthesis of ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate involves several steps, typically starting from commercially available thiazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

The synthesis generally follows these steps:

- Formation of thiazole ring via cyclization.

- Introduction of the nitrophenyl group through electrophilic substitution.

- Esterification to yield ethyl ester form.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, while the thiazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate

- Ethyl 5-(4-chlorophenyl)thiazole-2-carboxylate

- Ethyl 5-(4-methylphenyl)thiazole-2-carboxylate

Uniqueness

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound exhibits specific reactivity patterns and potential biological activities that differentiate it from other thiazole derivatives .

Biological Activity

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the 4-nitrophenyl group enhances its chemical reactivity and biological properties, making it a valuable scaffold for drug development .

The biological activity of Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including MbtI, which is involved in the biosynthesis of mycobacterial cell walls. In vitro studies demonstrated that the compound could significantly reduce enzymatic activity at concentrations as low as 100 µM .

- Antimicrobial Properties : The thiazole moiety contributes to antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent activity, comparable to standard antibiotics .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate. In one study, the compound exhibited an MIC of 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Anticancer Activity

The compound has also been evaluated for anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines, particularly those associated with lung and colon cancers. The IC50 values for various cancer cell lines are summarized in Table 1 below:

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HCT-15 | 208.58 | Moderate |

| A549 | 193.93 | High |

| NCI-H322M | 150.00 | High |

| HCT116 | 180.00 | Moderate |

These results suggest that Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate has promising potential as an anticancer agent .

Case Studies and Research Findings

- Inhibition of MbtI : A study focused on the inhibition of MbtI revealed that Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate was a potent inhibitor with about 23% residual activity at a concentration of 100 µM, suggesting effective target engagement .

- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple compounds, Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate showed superior cytotoxic effects against several cancer cell lines compared to traditional chemotherapeutics .

- Structure-Activity Relationship (SAR) : Investigations into the SAR indicated that modifications to the nitrophenyl group could enhance or diminish biological activity, emphasizing the importance of this substituent in drug design .

Q & A

Q. What are the preferred synthetic routes for Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with thiourea or substituted thioamides in the presence of nitrophenyl precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing intermediates .

- Catalysts : Acidic conditions (e.g., HCl, acetic acid) promote thiazole ring formation .

- Temperature : Reflux conditions (80–120°C) are often required for complete cyclization .

Optimization involves iterative adjustments to minimize side products like sulfoxides or over-oxidized derivatives .

Q. How is the structural integrity of Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate validated experimentally?

- NMR spectroscopy : H and C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for CH) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 292.26 g/mol) and nitro group retention .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming stereoelectronic effects .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Low in water due to the nitro and ester groups; soluble in DMSO, DMF, or dichloromethane .

- Stability : Sensitive to UV light and strong oxidants; storage at –20°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How does the para-nitro substituent influence reactivity compared to meta-nitro or halogenated analogs?

The para-nitro group exerts strong electron-withdrawing effects, enhancing electrophilic substitution at the thiazole ring’s 4-position. Comparative studies show:

- Reactivity : Para-nitro derivatives undergo faster nucleophilic aromatic substitution than meta-nitro analogs due to resonance stabilization .

- Biological activity : The para configuration improves binding to enzymes like topoisomerase II, whereas halogenated analogs (e.g., 4-chloro) show reduced affinity .

Q. What computational strategies predict interactions between this compound and biological targets?

- Molecular docking : AutoDock or Schrödinger Suite models binding to proteins (e.g., DNA gyrase) by simulating nitro group interactions with active-site lysine residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transfer mechanisms .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds .

Q. How can contradictory data on its antimicrobial efficacy across studies be resolved?

Discrepancies often arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and MIC protocols .

- Solvent effects : DMSO concentrations >1% may inhibit bacterial growth, confounding results .

- Structural analogs : Impurities from incomplete synthesis (e.g., residual thiourea) can skew bioactivity data .

Resolution requires standardized protocols (CLSI guidelines) and HPLC purity validation (>95%) .

Q. What methodologies enable the study of its mechanism as a topoisomerase inhibitor?

- Gel electrophoresis : Detect DNA cleavage by comparing supercoiled vs. linear DNA bands in presence/absence of the compound .

- Fluorescence quenching : Monitor changes in ethidium bromide-DNA binding to quantify intercalation efficiency .

- Enzyme kinetics : Measure IC values using ATPase activity assays to assess inhibition potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.